![molecular formula C19H24N4O2S B2949317 3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione CAS No. 371236-56-5](/img/structure/B2949317.png)
3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Discovery and Development
This compound has potential applications in the field of drug discovery, particularly as a protein-ligand in the development of new pharmaceuticals. Its structural properties suggest that it could bind to various biological targets, influencing their activity and potentially leading to new treatments for diseases .
Molecular Recognition Studies
In the realm of molecular recognition, this molecule could be used to study protein-ligand interactions . Understanding these interactions is crucial for the design of molecules with high specificity and affinity for their targets, which is a key aspect of developing selective drugs .
Chemical Biology Research
Chemical biologists could employ this compound to investigate cell signaling pathways . By modulating specific pathways, researchers can gain insights into the cellular processes and how they can be altered in disease states or therapeutic interventions .
Material Science
The unique chemical structure of this compound makes it a candidate for creating novel materials. Its sulfanyl group could contribute to the development of materials with specific properties, such as increased durability or conductivity.
Analytical Chemistry
In analytical chemistry, this compound could serve as a reference material or a calibration standard due to its purity and well-defined characteristics. This would be particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications.
Pharmacokinetics and Metabolism Studies
Researchers could use this compound to explore pharmacokinetics—the movement of drugs within the body—and metabolism. Its structure could provide insights into how similar compounds are absorbed, distributed, metabolized, and excreted .
Stress Response Research
The compound has been associated with studies on Heat Shock Factor-1 (HSF-1) and stress response. It could be used to confirm the effects of small molecules on the expression of stress response genes, which is vital for understanding cellular defense mechanisms .
Synthetic Chemistry
Finally, synthetic chemists might find this compound useful as a building block for synthesizing more complex molecules. Its reactive groups offer points of attachment for creating a wide variety of derivatives with potential applications in various fields.
Propiedades
IUPAC Name |
3-methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-6-10-23-15-16(22(3)18(25)21-17(15)24)20-19(23)26-12-14-9-7-8-13(2)11-14/h7-9,11H,4-6,10,12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTYOZMPWDMGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC3=CC=CC(=C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

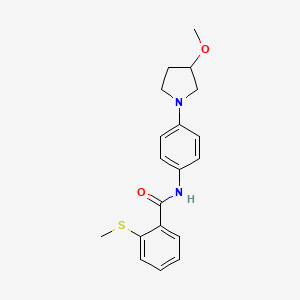
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)
![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)
![N-cyclopentyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2949240.png)

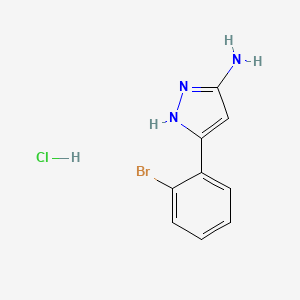
![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2949244.png)

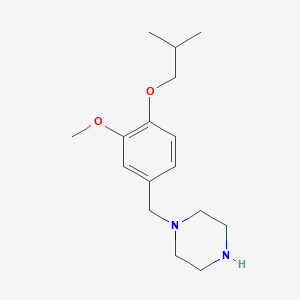
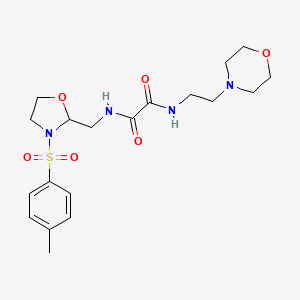
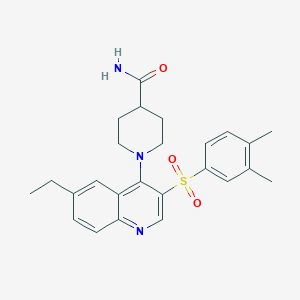

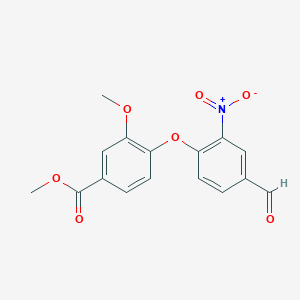
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B2949256.png)